molecular formula C19H18F3N3O2 B2658962 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1009607-71-9

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2658962
CAS RN: 1009607-71-9
M. Wt: 377.367
InChI Key: ZGIDNIDNAUCMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N3O2 and its molecular weight is 377.367. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Agents

A study designed and synthesized new lipophilic acetamide derivatives, including compounds structurally related to the query chemical, assessing their potential as anticancer and antimicrobial agents. These compounds demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with certain analogs showing comparable activity to ciprofloxacin. Additionally, some compounds exhibited significant antifungal activity. The anticancer effects of these synthesized compounds were evaluated against various cancer cell lines, identifying several compounds with potent activity. Molecular docking simulations suggested these compounds could be further optimized as cytotoxic agents due to their favorable interactions with the epidermal growth factor receptor (EGFR) protein kinase enzyme, indicating potential applications in cancer research (Ahmed et al., 2018).

Anticonvulsant Agents

Another study focused on the design and synthesis of novel acetamide derivatives to evaluate their anticonvulsant activity. The research highlighted the potential of these compounds in experimental models, with some derivatives showing high anticonvulsant activities, suggesting their utility in developing new treatments for epilepsy or as tools in neurological research (Ibrahim et al., 2013).

Antifungal Agents

Further research identified 2-oxo-morpholin-3-yl-acetamide derivatives as potent antifungal agents, effective against Candida and Aspergillus species. These findings could be relevant for developing new antifungal drugs or studying fungal infections (Bardiot et al., 2015).

Antibacterial and Antifungal Agents

Compounds synthesized from 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide demonstrated potent antibacterial and antifungal activities in vitro. This research suggests the potential of these compounds in addressing bacterial and fungal infections, contributing to antimicrobial research (Kumar et al., 2012).

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-10-7-14-15(8-11(10)2)25-18(27)16(24-14)9-17(26)23-13-5-3-12(4-6-13)19(20,21)22/h3-8,16,24H,9H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIDNIDNAUCMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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